molecular formula C24H27N3O4S2 B2815525 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 923072-69-9

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No. B2815525
CAS RN: 923072-69-9
M. Wt: 485.62
InChI Key: DISAKCFPPCJCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent efficacy. The focus has been on the structural modification of benzamide derivatives to enhance their anticancer potential, comparing their activities against standard drugs like etoposide. These compounds have been tested against breast, lung, colon, and ovarian cancer cell lines, indicating their versatile potential in oncology research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Thiazole derivatives, which are structurally related to the compound , have shown significant antimicrobial and antifungal activities. These activities are attributed to the presence of electron-donating groups on the phenyl ring, enhancing their efficacy against a range of gram-positive and gram-negative bacteria as well as fungal species like Candida albicans and Aspergillus niger (Chawla, 2016).

Role in Supramolecular Chemistry

Benzamide derivatives have also been explored for their gelation properties, which are influenced by methyl functionality and multiple non-covalent interactions. This research sheds light on the use of these compounds in developing new materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).

Serotonin Receptor Agonism

In the context of gastrointestinal motility, certain benzamide derivatives have been synthesized and evaluated as potent serotonin 4 receptor agonists. These studies highlight the potential of benzamide derivatives in treating gastrointestinal disorders, focusing on enhancing oral bioavailability for effective therapeutic application (Sonda et al., 2003).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-14-18(10-13-22(16)31-3)21-15-32-24(25-21)26-23(28)17-8-11-20(12-9-17)33(29,30)27(2)19-6-4-5-7-19/h8-15,19H,4-7H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAKCFPPCJCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

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